molecular formula C13H17NO3 B5179405 2-methyl-3-(pentanoylamino)benzoic acid

2-methyl-3-(pentanoylamino)benzoic acid

Cat. No.: B5179405
M. Wt: 235.28 g/mol
InChI Key: KWESINPAZIUPIZ-UHFFFAOYSA-N
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Description

2-methyl-3-(pentanoylamino)benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1961 by D. J. Brodie and colleagues at Parke-Davis Laboratories. Since then, mefenamic acid has been extensively studied for its various pharmacological properties and potential therapeutic applications.

Mechanism of Action

Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 2-methyl-3-(pentanoylamino)benzoic acid acid inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It can reduce fever, relieve pain, and reduce inflammation. It has also been shown to have antithrombotic effects, which may be beneficial in preventing cardiovascular disease.

Advantages and Limitations for Lab Experiments

Mefenamic acid is a widely used NSAID that has been extensively studied for its pharmacological properties. It is relatively easy to synthesize and is commercially available. However, like all drugs, 2-methyl-3-(pentanoylamino)benzoic acid acid has limitations. It can cause side effects such as gastrointestinal bleeding and renal toxicity. In addition, its use is contraindicated in certain populations, such as pregnant women and individuals with a history of asthma.

Future Directions

There are a number of potential future directions for research on 2-methyl-3-(pentanoylamino)benzoic acid acid. One area of interest is its potential use in the treatment of cancer. Mefenamic acid has been shown to have antitumor effects in vitro and in animal models, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mefenamic acid has been shown to have neuroprotective effects in animal models, and there is interest in exploring its potential as a therapeutic agent for these diseases. Finally, there is interest in developing new formulations of this compound acid that can improve its pharmacokinetic properties and reduce its side effects.

Synthesis Methods

Mefenamic acid can be synthesized through a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, which is then acylated with pentanoyl chloride to form 3-(pentanoylamino)benzoic acid. This intermediate is then methylated using diazomethane to obtain 2-methyl-3-(pentanoylamino)benzoic acid.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators that play a key role in pain and inflammation. Mefenamic acid is commonly used to treat menstrual cramps, arthritis, and other inflammatory conditions.

Properties

IUPAC Name

2-methyl-3-(pentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9(11)2)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWESINPAZIUPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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